molecular formula C18H30N2O4S B2542646 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 952983-83-4

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2542646
CAS No.: 952983-83-4
M. Wt: 370.51
InChI Key: KVDZHKOKNMOMIX-UHFFFAOYSA-N
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Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C18H30N2O4S and its molecular weight is 370.51. The purity is usually 95%.
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Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Research on piperidine derivatives, closely related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, has involved quantum chemical calculations and molecular dynamics simulations. These studies aim to predict the inhibition efficiencies of such compounds on the corrosion of metals. Through global reactivity parameters and binding energy assessments, these studies have laid the groundwork for understanding how such molecules interact with metal surfaces, potentially leading to applications in corrosion inhibition technologies (Kaya et al., 2016).

Pharmacological Properties

Another study focused on the synthesis and evaluation of this compound derivatives for their antiallergic properties. These compounds demonstrated promising activity against systemic anaphylaxis in animal models, shedding light on their potential as novel therapeutic agents for allergy treatment (Shigenaga et al., 1993).

Neuropharmacological Applications

Research into derivatives of this compound has also extended into the neuropharmacological domain. One study identified compounds with high affinity and selectivity for the 5-HT6 receptor, which are associated with cognitive enhancement and potential treatment applications for Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Enzyme Inhibition for Therapeutic Applications

A novel series of benzenesulfonamides, including this compound derivatives, was prepared to act as inhibitors of membrane-bound phospholipase A2. These compounds showed potent in vitro activity and significantly reduced the size of myocardial infarction in animal models, highlighting their potential in therapeutic interventions for heart disease (Oinuma et al., 1991).

Future Directions

Piperidine derivatives, such as this compound, play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and we can expect future advancements in the synthesis and application of piperidine derivatives.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4S/c1-23-13-12-20-10-7-17(8-11-20)15-19-25(21,22)14-9-16-3-5-18(24-2)6-4-16/h3-6,17,19H,7-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDZHKOKNMOMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.